molecular formula C27H29IO2 B12606981 Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- CAS No. 651057-16-8

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-

Cat. No.: B12606981
CAS No.: 651057-16-8
M. Wt: 512.4 g/mol
InChI Key: VUQBONULNHBRJU-CLJLJLNGSA-N
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Description

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds. It features a furan ring, which is a five-membered ring with one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes an iodine atom and a triphenylmethoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iodo and triphenylmethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the iodine atom can yield various hydrocarbon derivatives.

Scientific Research Applications

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The iodine atom and triphenylmethoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler compound with a similar furan ring structure but lacking the iodine and triphenylmethoxy groups.

    2,5-Furandicarboxylic Acid: Another furan derivative with different functional groups, used in the production of bio-based plastics.

    2,5-Dimethylfuran: A furan derivative used as a biofuel due to its high energy density.

Uniqueness

Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is unique due to its combination of an iodine atom and a triphenylmethoxy group, which confer specific chemical and biological properties not found in simpler furan derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651057-16-8

Molecular Formula

C27H29IO2

Molecular Weight

512.4 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodo-4-trityloxybutyl]oxolane

InChI

InChI=1S/C27H29IO2/c28-25(26-19-11-20-29-26)18-10-21-30-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25-26H,10-11,18-21H2/t25-,26-/m1/s1

InChI Key

VUQBONULNHBRJU-CLJLJLNGSA-N

Isomeric SMILES

C1C[C@@H](OC1)[C@@H](CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I

Canonical SMILES

C1CC(OC1)C(CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I

Origin of Product

United States

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